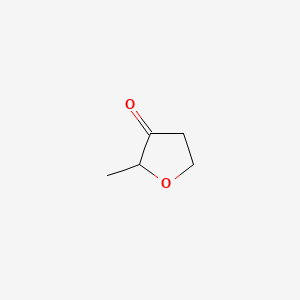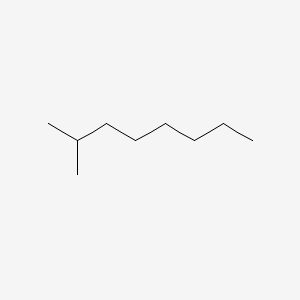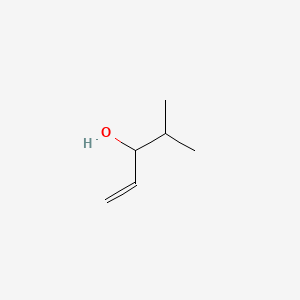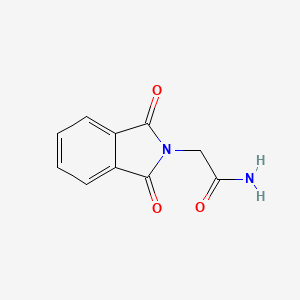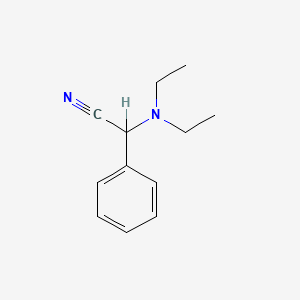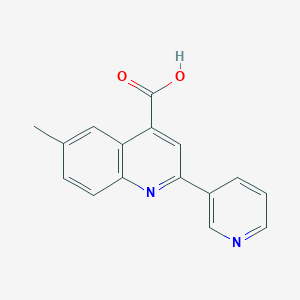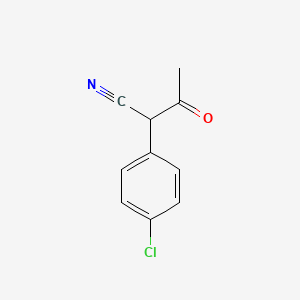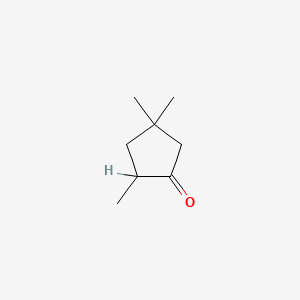
2,4,4-Trimethylcyclopentanone
Descripción general
Descripción
2,4,4-Trimethylcyclopentanone is a ketone derivative of cyclopentane, a cyclic hydrocarbon. The molecule is characterized by the presence of three methyl groups attached to the cyclopentane ring, with one of the carbons of the ring also bearing a ketone functional group. This structure is a key intermediate in various synthetic pathways and can be used to create more complex organic compounds.
Synthesis Analysis
The synthesis of related ketones has been explored in various studies. For instance, efficient procedures for synthesizing 3,3,5-trimethyl-1,2,4-cyclopentanetrione, a compound closely related to 2,4,4-trimethylcyclopentanone, have been described. These procedures start from commercially available ketones, including 2,4,4-trimethylcyclopentanone, and involve steps such as polychlorination, dehydrochlorination in dimethylformamide, followed by hydrolysis . This indicates that 2,4,4-trimethylcyclopentanone can be a precursor in the synthesis of more complex molecules.
Molecular Structure Analysis
While the exact molecular structure of 2,4,4-trimethylcyclopentanone is not detailed in the provided papers, the structure of a related compound, 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol, has been determined using X-ray crystallography . The orientation of the substituent groups in relation to the cyclopentane ring in this molecule provides insight into the steric effects that might be expected in 2,4,4-trimethylcyclopentanone.
Chemical Reactions Analysis
The reactivity of ketones similar to 2,4,4-trimethylcyclopentanone has been studied. For example, the methylation of the enolate ion of 4,4-dimethylcyclopent-2-enone, a compound structurally related to 2,4,4-trimethylcyclopentanone, has been investigated. The study found that methylation occurs through a monocyclic valence tautomer, leading to the formation of methylated cyclopentenone derivatives . This suggests that 2,4,4-trimethylcyclopentanone could undergo similar enolate chemistry, potentially leading to various alkylation products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4,4-trimethylcyclopentanone can be inferred from studies on similar molecules. For instance, the dissociative ionization of 2,3,3-trimethyl-1-thia-3-silacyclopentane has been examined, revealing information about the ionization energies and the stability of resulting ion-radicals . Although this study does not directly involve 2,4,4-trimethylcyclopentanone, it provides a basis for understanding the ionization and fragmentation patterns that might be expected for ketones with similar substituents on a cyclopentane ring.
Aplicaciones Científicas De Investigación
Synthesis of Organic Compounds
2,4,4-Trimethylcyclopentanone serves as a starting material in various organic synthesis processes. For instance, it is used in the synthesis of 3,3,5-trimethyl-1,2,4-cyclopentanetrione, achieved through procedures involving polychlorination, dehydrochlorination, and hydrolysis (Buyck et al., 1981). Additionally, it is a reactant in producing 2,4,4-trimethylcyclopentanone and its byproducts, playing a role in decarbonylation and rearrangements (Ryerson et al., 2003).
Catalysis and Isomerization
The compound is significant in catalysis and isomerization reactions. For example, in the isomerization of isophorone oxide, 2,4,4-trimethylcyclopentanone acts as a ring-contracted main product. Zeolites used as heterogeneous catalysts can achieve high yields of this compound (Meyer et al., 1998).
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of 2,4,4-trimethylcyclopentanone have shown potential. For example, compounds containing the 3-(3,4,5-trimethoxyphenyl)-2-propenoyl group, derived from similar structures, demonstrated potent multidrug resistance reversal properties and selective toxicity towards malignant cells over normal cells (Das et al., 2007).
Safety And Hazards
2,4,4-Trimethylcyclopentanone is classified as a flammable liquid and vapor. It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse the skin with water. If inhaled, move the victim into fresh air .
Relevant Papers While specific papers on 2,4,4-Trimethylcyclopentanone were not found in the search results, there are resources available that provide information about its properties and safety data .
Propiedades
IUPAC Name |
2,4,4-trimethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-4-8(2,3)5-7(6)9/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTQEWUBDTVSFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871094 | |
| Record name | Cyclopentanone, 2,4,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,4-Trimethylcyclopentanone | |
CAS RN |
4694-12-6 | |
| Record name | 2,4,4-Trimethylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4694-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,4-Trimethylcyclopentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004694126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanone, 2,4,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentanone, 2,4,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,4-trimethylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,4-TRIMETHYLCYCLOPENTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRJ0Q2WNHK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4,4-Trimethylcyclopentanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



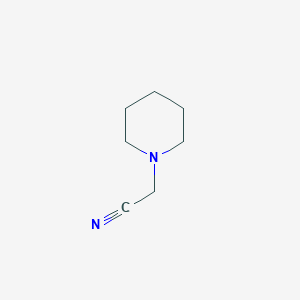
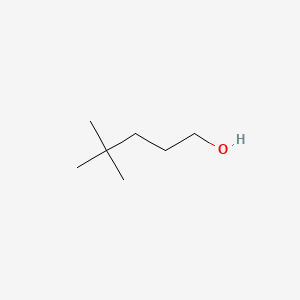

![2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1294638.png)
